1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one
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Overview
Description
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one is an intricate chemical compound with notable significance in multiple scientific domains. The compound boasts a structure that facilitates a broad spectrum of chemical reactions, making it invaluable in synthetic chemistry, biological research, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic synthesis. The starting materials are usually 5-(Trifluoromethyl)-1,2,4-oxadiazole, 2-bromopyridine, and 1-(piperazin-1-yl)pentan-1-one. The synthetic route might proceed through the following steps:
Formation of 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl group: This step involves the preparation of the oxadiazole ring with a trifluoromethyl substituent, often via cyclization reactions under specific conditions.
Pyridine ring coupling: Using 2-bromopyridine, the pyridine moiety is introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Piperazine attachment: The piperazine unit is linked using nucleophilic substitution or reductive amination.
Final assembly: The final compound is assembled by connecting the pentan-1-one segment, typically via a condensation reaction or alkylation.
Industrial Production Methods: For industrial-scale production, optimizing the reaction conditions and scalability is crucial. Catalysts, solvents, and reactant purity play critical roles in yield and efficiency. Key considerations include:
Catalysts: Palladium and nickel-based catalysts are often employed.
Solvents: Common solvents like toluene, dichloromethane, or acetonitrile are used to control reaction rates and solubility.
Temperature and pressure: Reactions are conducted under controlled temperature (50-100°C) and pressure (ambient to high pressure) conditions.
Chemical Reactions Analysis
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one undergoes a variety of chemical reactions, which are significant for its applications.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides, often using reagents like hydrogen peroxide or permanganate.
Reduction: Reduction of the oxadiazole or pyridine rings can be achieved using lithium aluminum hydride or hydrogenation techniques.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substituents: Halides, amines, alkyl groups.
Major Products
Oxidized derivatives of the oxadiazole and pyridine rings.
Reduced products with altered functional groups.
Substituted derivatives with new functional groups at various positions.
Scientific Research Applications
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one finds extensive use in various research fields:
Chemistry
Building block: Used as a versatile building block for synthesizing complex organic molecules.
Catalysis: Acts as a ligand or catalyst in several organic reactions.
Biology
Biomolecular studies: Used to study protein-ligand interactions.
Cell signaling: Investigates cellular pathways and signal transduction.
Medicine
Pharmaceuticals: Potential therapeutic agent due to its unique structure, possibly targeting specific enzymes or receptors.
Diagnostics: Helps in developing diagnostic tools and imaging agents.
Industry
Material science: Contributes to the synthesis of novel materials with specific properties.
Agrochemicals: Used in the development of new agrochemicals for pest control and crop protection.
Mechanism of Action
The compound's mechanism of action involves interactions with various molecular targets:
Molecular Targets and Pathways
Enzymes: Inhibits or modulates enzyme activities, which can be crucial for biochemical pathways.
Receptors: Binds to specific receptors, influencing signal transduction pathways.
DNA/RNA: Interacts with genetic material, affecting transcription and translation processes.
Comparison with Similar Compounds
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one stands out due to its unique structural features, including the trifluoromethyl-oxadiazole and pyridine-piperazine moieties.
Similar Compounds
1-(4-(5-(5-Methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one: Differs by having a methyl group instead of trifluoromethyl, altering its reactivity and applications.
1-(4-(5-(5-Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one: The chloromethyl substituent introduces different chemical properties and biological interactions.
Its unique structure endows it with specific reactivity and makes it a valuable compound in scientific research and industrial applications.
The uniqueness lies in its ability to participate in a diverse range of reactions and its utility across various scientific disciplines.
So, thoughts? Should we deep dive into any of these sections further?
Properties
IUPAC Name |
1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-2-3-4-14(26)25-9-7-24(8-10-25)13-6-5-12(11-21-13)15-22-16(27-23-15)17(18,19)20/h5-6,11H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEPNOTXGZLTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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